molecular formula C8H8N2O2S2 B3325247 3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 20926-33-4

3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B3325247
CAS No.: 20926-33-4
M. Wt: 228.3 g/mol
InChI Key: RFDABPDQNQBOJV-UHFFFAOYSA-N
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Description

3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the family of benzothiadiazine dioxides. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzene ring fused to a thiadiazine ring, with a methylthio group at the 3-position and two oxygen atoms at the 1,1-positions.

Preparation Methods

The synthesis of 3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with methylthiolating agents. One common method includes the use of trimethyl orthoacetate to form the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . The reaction conditions often involve the use of bromination followed by nucleophilic substitution with various arylboronic acids via Suzuki coupling . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other benzothiadiazine dioxides and related heterocyclic compounds. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-methylsulfanyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S2/c1-13-8-9-6-4-2-3-5-7(6)14(11,12)10-8/h2-5H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDABPDQNQBOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NS(=O)(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
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3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 3
3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 4
3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 5
3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 6
Reactant of Route 6
3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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